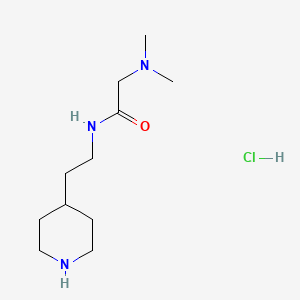

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride

Description

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride (CAS: 63905-74-8) is a synthetic acetamide derivative characterized by a dimethylamino group attached to the acetamide backbone and a piperidin-4-yl-ethyl substituent. The hydrochloride salt form improves solubility and stability, a common feature in bioactive molecules to optimize pharmacokinetics .

Properties

IUPAC Name |

2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O.ClH/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10;/h10,12H,3-9H2,1-2H3,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBNBKSDYYENGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride, also known by its chemical formula CHClNO, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Weight : 206.71 g/mol

- CAS Number : 1443980-79-7

- Molecular Formula : CHClNO

Research indicates that 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors. Studies have shown that compounds with similar structures can exhibit antagonistic effects on these receptors, which are implicated in various neurological disorders .

Antagonistic Effects

The compound has been studied for its potential as a muscarinic receptor antagonist. Muscarinic receptors play significant roles in the central and peripheral nervous systems, influencing functions such as cognition, memory, and motor control. Antagonists of these receptors can be beneficial in treating conditions like Alzheimer's disease and other cognitive impairments .

Pharmacological Studies

A range of pharmacological studies has evaluated the efficacy and safety profile of this compound:

- In vitro Assays : Various assays have demonstrated that the compound exhibits significant inhibition of specific receptor activities at concentrations as low as 10 µM. This suggests a potent interaction with target receptors .

- In vivo Studies : Animal models have shown that administration of the compound leads to observable changes in behavior and physiological responses consistent with muscarinic receptor modulation .

Study 1: Neurological Impact

In a study involving Sprague-Dawley rats, the administration of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride resulted in notable changes in locomotor activity and cognitive function. The study reported an increase in exploratory behavior and a decrease in anxiety-related responses, indicating potential therapeutic effects for anxiety disorders .

| Parameter | Control Group | Treatment Group (10 mg/kg) |

|---|---|---|

| Exploratory Behavior | Baseline | Increased |

| Anxiety Levels | High | Decreased |

Study 2: Metabolic Effects

Another investigation focused on the compound's effects on metabolic parameters in diabetic mouse models. Results indicated a significant reduction in plasma glucose levels without adverse weight gain, highlighting its potential for diabetes management .

| Parameter | Control Group | Treatment Group (5 mg/kg) |

|---|---|---|

| Plasma Glucose (mg/dL) | 250 | 180 |

| Body Weight Change (g) | +5 | +1 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the piperidine ring and acetamide group can enhance biological activity. For instance, substituents that increase lipophilicity have been associated with improved receptor binding affinity .

Scientific Research Applications

Overview

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride, commonly referred to as DMAP, is a compound with significant applications in various scientific research fields, particularly in biochemistry and pharmacology. This compound is characterized by its molecular formula and is known for its role as a biochemical reagent and potential therapeutic agent.

Biochemical Research

DMAP is utilized in biochemical research primarily as a proteomics research tool . It serves as a substrate in various assays due to its ability to interact with proteins and enzymes, facilitating studies on protein structure and function. Its application in proteomics allows researchers to better understand protein interactions and modifications.

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in relation to neurological disorders . Its structural similarity to certain neurotransmitters suggests it may influence neurotransmitter systems, making it a candidate for studying conditions such as depression and anxiety.

Forensic Science

DMAP has applications in forensic science, particularly in the analysis of biological samples. It can be employed in the development of assays for detecting specific biomolecules, aiding forensic investigators in identifying substances related to criminal activities.

Case Study 1: Proteomics Application

In a study published in the Journal of Proteome Research, researchers utilized DMAP to enhance the sensitivity of mass spectrometry-based proteomic analyses. The compound was shown to improve the detection of low-abundance proteins in complex biological samples, demonstrating its utility in advancing proteomic methodologies.

Case Study 2: Neurological Impact

A pharmacological study explored the effects of DMAP on serotonin receptors. The findings indicated that DMAP could modulate receptor activity, suggesting potential avenues for developing new treatments for mood disorders. This study highlights the compound's relevance in neuropharmacology and its potential as a lead compound for drug development.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Used as a substrate in proteomics assays | Enhances sensitivity in mass spectrometry analyses |

| Pharmacological Studies | Investigated for effects on neurotransmitter systems | Modulates serotonin receptor activity |

| Forensic Science | Assists in biomolecule detection | Aids in identifying substances in biological samples |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the compound and analogous acetamide derivatives:

*Estimated based on structural analysis.

Key Research Findings and Pharmacological Insights

Piperidine Moieties and Bioavailability: The piperidin-4-yl-ethyl group in 2-dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide HCl may enhance CNS penetration compared to lidocaine, which lacks such substituents .

Dimethylamino vs. Diethylamino Groups: The dimethylamino group in the compound confers a lower molecular weight and higher basicity compared to lidocaine’s diethylamino group. This difference may result in faster absorption but shorter duration of action, as seen in other tertiary amine analogs .

Hydrochloride Salt Advantages :

Like Midodrine HCl and Guanfacine HCl, the hydrochloride form improves aqueous solubility, critical for oral or injectable formulations. Stability under acidic conditions is also enhanced, as observed in guanfacine .

Antifungal and Antineoplastic Analogs: Sulfonamide-based acetamides (e.g., compounds 3–6 in ) exhibit antifungal activity due to sulfamoyl groups, a feature absent in the target compound. Similarly, Acodazole HCl () contains an imidazoquinoline group for antineoplastic use, highlighting how substituent diversity dictates therapeutic targets .

Q & A

Q. What are the recommended synthetic routes for 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amidation. For example, analogous acetamide derivatives are prepared by reacting thio-pyrimidines with chloroacetamide intermediates in refluxing ethanol, followed by slow crystallization from chloroform-acetone mixtures . Optimization of reaction parameters (e.g., solvent polarity, temperature, stoichiometry) should employ Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. Statistical tools like response surface methodology can identify critical factors affecting yield and purity .

Q. How can the structural integrity of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride be validated?

Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, dimethylamino groups at δ 2.2–2.4 ppm).

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction . Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances validation accuracy .

Q. What solubility properties are critical for formulating this compound in aqueous buffers?

Hydrochloride salts of piperidine-containing acetamides typically exhibit high aqueous solubility due to ionic dissociation. Solubility can be quantified via shake-flask methods in phosphate-buffered saline (PBS) at pH 7.4. Hygroscopicity, a common trait in hygroscopic hydrochloride salts, necessitates storage in desiccated environments to prevent hydrolysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound are limited, analogous piperidine derivatives may irritate mucous membranes. Implement standard precautions:

- Use fume hoods for weighing and synthesis.

- Wear nitrile gloves and safety goggles.

- Store in airtight containers at –20°C to minimize degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target receptors. Molecular dynamics simulations assess conformational stability in solvated environments. For example, ICReDD’s integrated computational-experimental workflows enable rapid screening of reaction pathways and substituent effects .

Q. What analytical methods are suitable for detecting and quantifying impurities in bulk samples?

High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is preferred. Impurities such as N-phenylacetamide derivatives (common in piperidine-acetamide syntheses) can be identified using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Method validation should follow ICH Q2(R1) guidelines for precision, accuracy, and detection limits .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Contradictions may arise from differences in cell membrane permeability, metabolic stability, or assay conditions. Mitigation strategies include:

- Comparative dose-response studies across multiple cell lines (e.g., HEK293 vs. HepG2).

- Pharmacokinetic profiling to assess bioavailability and metabolite interference.

- Meta-analysis of published data using standardized statistical frameworks to identify confounding variables .

Q. What strategies improve scalability while maintaining yield and purity during pilot-scale synthesis?

Scale-up challenges include heat transfer inefficiencies and mixing heterogeneity. Solutions involve:

- Continuous flow reactors to enhance reaction control and reproducibility.

- Membrane separation technologies (e.g., nanofiltration) for in-line purification.

- Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.